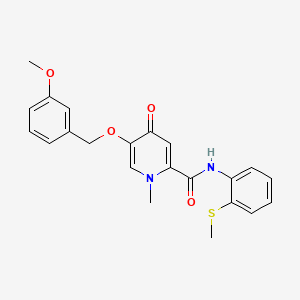

5-((3-methoxybenzyl)oxy)-1-methyl-N-(2-(methylthio)phenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide

Description

This compound is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a methoxybenzyloxy substituent at position 5, a methyl group at position 1, and a carboxamide group at position 2 linked to a 2-(methylthio)phenyl moiety. The 4-oxo group indicates a ketone at position 4. 1,4-DHPs are renowned for diverse pharmacological activities, including calcium channel modulation and kinase inhibition.

Properties

IUPAC Name |

5-[(3-methoxyphenyl)methoxy]-1-methyl-N-(2-methylsulfanylphenyl)-4-oxopyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4S/c1-24-13-20(28-14-15-7-6-8-16(11-15)27-2)19(25)12-18(24)22(26)23-17-9-4-5-10-21(17)29-3/h4-13H,14H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOFAIXEXIYDFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1C(=O)NC2=CC=CC=C2SC)OCC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-((3-methoxybenzyl)oxy)-1-methyl-N-(2-(methylthio)phenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide is a compound belonging to the dihydropyridine class, known for its diverse biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C22H22N2O4S

- Molecular Weight : 410.5 g/mol

- CAS Number : 1021212-34-9

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory, antioxidant, and anticancer agent.

1. Antioxidant Activity

Research indicates that dihydropyridines exhibit significant antioxidant properties. The compound under study has been shown to scavenge free radicals effectively, contributing to cellular protection against oxidative stress. This activity is primarily attributed to the presence of the methoxybenzyl group, which enhances electron donation capabilities.

2. Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. The mechanism involves the suppression of the NF-kB signaling pathway, which is crucial in inflammatory responses.

3. Anticancer Properties

Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer. The compound induces apoptosis through the activation of caspase pathways and inhibits cell proliferation by interfering with the cell cycle.

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

-

Antioxidant Mechanism :

- The compound donates electrons to free radicals, neutralizing them and preventing cellular damage.

- It upregulates antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

-

Anti-inflammatory Mechanism :

- Inhibition of NF-kB reduces the expression of inflammatory mediators.

- Downregulation of COX-2 expression contributes to its anti-inflammatory effects.

-

Anticancer Mechanism :

- Induction of apoptosis via mitochondrial pathways.

- Modulation of signaling pathways involved in cell survival and proliferation (e.g., PI3K/Akt pathway).

Research Findings

A selection of key studies highlights the biological activity of the compound:

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells correlating with elevated caspase activity.

Case Study 2: Anti-inflammatory Response

In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound significantly reduced edema formation and pro-inflammatory cytokine levels in serum, further validating its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared to two structurally related 1,4-DHPs from the same study: AZ331 and AZ257 (Fig. 1, ). Key structural and functional differences are outlined below:

Key Structural Differences

Functional Implications

Position 2 : The 2-(methylthio)phenyl carboxamide in the main compound introduces a sulfur atom, which may enhance hydrophobic interactions compared to the 2-methoxyphenyl group in AZ331/AZ252.

Position 6 : AZ331 and AZ257 feature thioether-linked aryl groups (4-methoxyphenyl or 4-bromophenyl), which are absent in the main compound. These groups in AZ compounds could modulate electronic properties (e.g., bromo in AZ257 enhances electrophilicity).

Data Table: Structural and Substituent Comparison

Research Findings and Hypothetical Pharmacological Profiles

While the provided evidence lacks explicit pharmacological data for these compounds, structural analysis permits hypotheses:

Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in AZ331/AZ257 (strong electron-withdrawing) may enhance reactivity at position 5, whereas the methoxybenzyloxy group (electron-donating) in the main compound could stabilize aromatic interactions. The methylthio group in the main compound’s carboxamide may offer moderate electron donation compared to the methoxy group in AZ331/AZ257.

Bioavailability :

- The absence of a position 6 substituent in the main compound might reduce molecular weight and improve solubility relative to AZ331/AZ257.

Target Selectivity :

- The 2-furyl group at position 4 in AZ331/AZ257 is associated with π-π stacking in enzyme active sites, while the oxo group in the main compound could favor hydrogen bonding.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis of dihydropyridine derivatives typically involves multi-step reactions, including condensation, cyclization, and functional group protection/deprotection. For example:

- Step 1 : Condensation of substituted benzyl ethers with aminothiophenol derivatives under reflux in methanol or ethanol, catalyzed by acetic acid (yields ~66–82% for analogous compounds) .

- Step 2 : Cyclization using reagents like EDC·HCl and HOBt·H₂O in the presence of triethylamine to form the dihydropyridine core .

- Yield Optimization : Adjust solvent polarity (e.g., switch from methanol to 1,4-dioxane), control temperature gradients, and use HPLC to monitor intermediate purity (>99%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do key spectral features correlate with its structure?

- Methodological Answer :

- ¹H/¹³C NMR : Identify methoxy (-OCH₃), methylthio (-SCH₃), and carboxamide (-CONH-) groups. For example:

- Methoxy protons appear as singlets at δ 3.70–3.85 ppm.

- The dihydropyridine ring protons show distinct splitting patterns (e.g., δ 6.20–6.50 ppm for aromatic protons adjacent to the oxo group) .

- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1650–1750 cm⁻¹ and NH bending (carboxamide) at ~1550 cm⁻¹ .

- X-ray Crystallography : Resolve steric effects of the 3-methoxybenzyl group and planarity of the dihydropyridine ring (analogous to methyl-substituted azetidinones) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for similar dihydropyridine derivatives?

- Methodological Answer :

- Case Study : reports yields of 66% (compound 8 ) vs. 82% (compound 9 ) due to differences in intermediate stability.

- Approach :

Replicate Conditions : Verify solvent systems (e.g., methanol vs. acetic acid) and catalyst ratios.

Intermediate Trapping : Use TLC/HPLC to identify side products (e.g., hydrolysis byproducts in basic conditions) .

Kinetic Studies : Monitor reaction progress under varying temperatures to optimize time-sensitive steps .

Q. What computational approaches are recommended to model the compound’s interactions with biological targets?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding affinity to enzymes (e.g., kinases or oxidoreductases) based on the carboxamide and methoxybenzyl motifs .

- Molecular Dynamics (MD) Simulations : Analyze conformational flexibility of the dihydropyridine ring under physiological conditions (pH 7.4, 310 K) .

- QSAR Modeling : Correlate substituent effects (e.g., electron-donating methoxy vs. electron-withdrawing methylthio groups) with activity using datasets from structural analogs .

Q. How should structure-activity relationship (SAR) studies be designed to identify critical functional groups affecting biological activity?

- Methodological Answer :

- Analog Synthesis : Modify the 3-methoxybenzyl (e.g., replace with 4-fluorobenzyl) or methylthio groups (e.g., substitute with sulfonyl) .

- Biological Assays : Test analogs against target proteins (e.g., bacterial enzymes in ) using fluorescence polarization or microcalorimetry.

- Data Analysis : Apply multivariate regression to quantify contributions of lipophilicity (logP) and steric bulk to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.